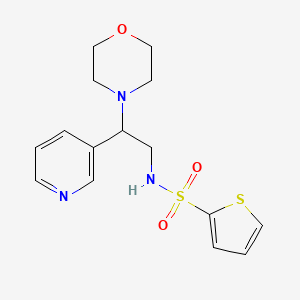methyl}quinolin-8-ol CAS No. 371124-79-7](/img/structure/B2530666.png)
5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}quinolin-8-ol is a chemical compound that has been of interest to researchers due to its potential applications in medicine. This compound is a type of quinoline derivative and has been shown to have various biochemical and physiological effects.
科学的研究の応用
Central Dopamine and Serotonin Antagonism
Compounds structurally related to 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol have been explored for their central nervous system activity, particularly targeting dopamine D-2 and serotonin 5-HT2 receptors. One study highlights the synthesis of indoles with piperazinyl, tetrahydropyridyl, and piperidinyl substituents, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand binding studies. Notably, certain derivatives were found to be noncataleptogenic or only weakly so, suggesting potential as atypical neuroleptics with profiles resembling clozapine (Perregaard et al., 1992).
Antibacterial Efficacy and Side-Effect Profile
Research into the structure-activity and structure-side-effect relationships of quinolone antibacterials has significantly advanced, aiming to enhance antimicrobial efficacy while minimizing side effects. Structural modifications, such as halogenation at certain positions and the introduction of alkylated piperazine or pyrrolidine, have been shown to improve serum half-life, potency against gram-positive bacteria, and overall antimicrobial effectiveness (Domagala, 1994).
Antimicrobial Activity of Thiazolidinones
A novel series of thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine, has been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. These studies provide insight into the potential use of such compounds in developing new antimicrobial agents with broad-spectrum activity (Patel et al., 2012).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, including those with piperazine modifications, have been investigated for their corrosion inhibitory effects on steel in acidic environments. Research demonstrates that these compounds can significantly improve the anti-corrosion properties of steel, with inhibition efficiency depending on their structure and concentration. This suggests potential applications in protecting metal surfaces in industrial settings (El faydy et al., 2020).
Summary
The research applications of compounds structurally related or with similar functionalities to 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol span from potential therapeutic uses targeting central nervous system receptors, enhancing antibacterial efficacy with minimized side effects, to industrial applications like corrosion inhibition. Each study contributes to a broader understanding of how structural modifications can influence biological and chemical activity, offering pathways for future research and development.
特性
IUPAC Name |
5-chloro-7-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN4O/c26-21-16-20(25(32)23-19(21)4-3-11-29-23)24(22-5-1-2-10-28-22)31-14-12-30(13-15-31)18-8-6-17(27)7-9-18/h1-11,16,24,32H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGHJILNBSLQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)



![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)


![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)
![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)
